Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-
Description
Chemical Structure: The compound, with CAS number 36715-37-4, has the molecular formula C₁₄H₁₆OS. It consists of an ethanone backbone (RC(O)CH₃) where the R-group is a 3-cyclohexenyl ring substituted at position 2 with a phenylthio moiety (-S-C₆H₅).
A similar approach could apply to the target compound by substituting the cyclohexenyl analog of the bromoethanone precursor.
Properties
CAS No. |
36715-37-4 |
|---|---|
Molecular Formula |
C14H16OS |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-(2-phenylsulfanylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H16OS/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-4,6-8,10,13-14H,5,9H2,1H3 |
InChI Key |
ZEOXYLXDZNKALU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC=CC1SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- typically involves the reaction of cyclohexenone with a phenylthio compound under specific conditions. One common method includes the use of aluminum chloride (AlCl3) as a catalyst to facilitate the reaction . Another approach involves the use of dihydrogen peroxide in acetic acid to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features :
- Unsaturation : The 3-cyclohexenyl group enables participation in cycloaddition or hydrogenation reactions.
- Phenylthio Substituent : The sulfur atom enhances electrophilic substitution reactivity on the phenyl ring and may act as a leaving group in nucleophilic reactions.
Comparison with Similar Compounds
Cyclohexenyl/cyclohexyl Ethanones
Structural and Reactivity Insights :
Heterocyclic and Aromatic Derivatives
Comparative Analysis :
- Benzothiophene Derivatives: Compounds like 1-(2-methyl-1-benzothien-3-yl)ethanone incorporate sulfur within a fused aromatic system, contrasting with the non-fused phenylthio group in the target compound. This difference may influence UV-Vis absorption and redox behavior .
Hydroxyacetophenones and Functionalized Derivatives
While the target compound lacks hydroxyl groups, hydroxyacetophenones (e.g., 1-(2-hydroxyphenyl)-2-(phenylthio)ethanone, CAS 111809-47-3, C₁₅H₁₄O₂S) highlight the impact of polar substituents :
- Hydroxyl Groups : Increase solubility in polar solvents and enable hydrogen bonding, unlike the hydrophobic phenylthio group in the target compound.
- Electron-Donating Effects : Hydroxyl groups activate aromatic rings toward electrophilic substitution, whereas phenylthio groups deactivate the ring but direct reactions to specific positions.
Biological Activity
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- has the molecular formula . Its structure features a cyclohexene ring substituted with a phenylthio group, which may contribute to its biological activity. Understanding the chemical properties is crucial for elucidating its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research has shown that compounds similar to Ethanone exhibit antimicrobial properties. This suggests potential applications in treating infections.
- Antioxidant Properties : Ethanone derivatives have been studied for their ability to scavenge free radicals, indicating a protective effect against oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
The mechanisms by which Ethanone exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The phenylthio group may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Modulation of Signaling Pathways : Ethanone might influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell proliferation.
Antimicrobial Activity Study
A study conducted on derivatives of cyclohexene compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of the phenylthio group enhanced the efficacy against Gram-positive bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Ethanone | Staphylococcus aureus | 15 |
| Ethanone | Escherichia coli | 12 |
Antioxidant Activity Assessment
In vitro assays measuring the DPPH radical scavenging activity showed that Ethanone exhibited a dose-dependent response in neutralizing free radicals.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 80 |
Anti-inflammatory Effects
Research involving animal models indicated that administration of Ethanone resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that Ethanone has a favorable safety profile. In repeated dose toxicity studies on rats, no adverse effects were observed at doses up to . However, further studies are necessary to fully understand its long-term effects and safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
